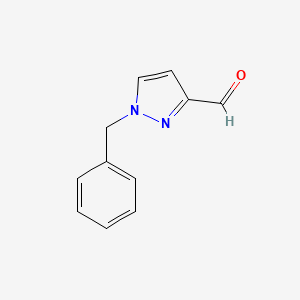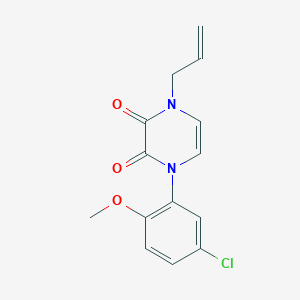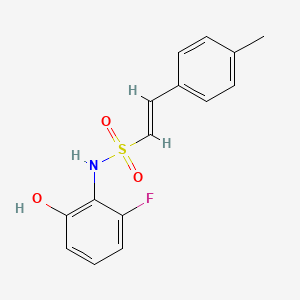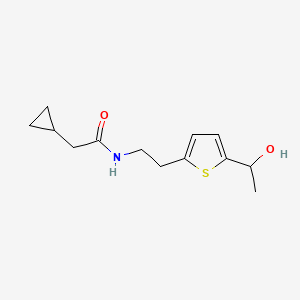
1-benzyl-1H-pyrazole-3-carbaldehyde
Descripción general
Descripción
1-Benzyl-1H-pyrazole-3-carbaldehyde is a chemical compound with the CAS Number: 321405-31-6 . Its IUPAC name is 1-benzyl-1H-pyrazole-3-carbaldehyde . The molecular weight of this compound is 186.21 .
Molecular Structure Analysis
The InChI code for 1-benzyl-1H-pyrazole-3-carbaldehyde is1S/C11H10N2O/c14-9-11-6-7-13(12-11)8-10-4-2-1-3-5-10/h1-7,9H,8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Aplicaciones Científicas De Investigación
Multicomponent Reactions (MCRs)
1-benzyl-1H-pyrazole-3-carbaldehyde and related indole derivatives serve as ideal precursors for synthesizing active molecules. Multicomponent reactions (MCRs) are a powerful strategy in organic synthesis, allowing the convergent assembly of complex structures from multiple starting materials. Here’s how 1-benzyl-1H-pyrazole-3-carbaldehyde contributes:
- Biologically Active Scaffolds : 1-benzyl-1H-pyrazole-3-carbaldehyde participates in MCRs to create pharmaceutically interesting scaffolds. Researchers have explored its applications from 2014 to 2021 .
Antifungal Activity
1-benzyl-1H-pyrazole-3-carbaldehyde derivatives exhibit significant antifungal properties. For instance, 3-aryl-1-phenyl-1H-pyrazole-4-carbonitriles demonstrated potent antifungal activity against Candida albicans .
Cytotoxicity and Anticancer Potential
Studies have investigated the cytotoxic effects of 1-benzyl-1H-pyrazole-3-carbaldehyde derivatives. Some compounds showed distinct cytotoxicity against cancer cell lines, making them potential candidates for further exploration in cancer therapy .
Other Biological Activities
Indole derivatives, including 1-benzyl-1H-pyrazole-3-carbaldehyde, have diverse biological roles:
Propiedades
IUPAC Name |
1-benzylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-9-11-6-7-13(12-11)8-10-4-2-1-3-5-10/h1-7,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZKNXNCAYBLBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-1H-pyrazole-3-carbaldehyde | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(6-Bromobenzo[d]thiazol-2-yl)-3-(4-ethoxyphenyl)urea](/img/structure/B2386083.png)


![4-[(2,4-dichlorophenyl)(hydroxy)methyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B2386089.png)


![N-{1-[1-(2-methoxyphenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2386093.png)
![N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxybenzamide](/img/structure/B2386094.png)




![N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-3-methoxybenzenecarboxamide](/img/structure/B2386104.png)
![3-[(Dimethylsulfamoylamino)methyl]-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2386105.png)